N-acetyl-D-proline

概要

説明

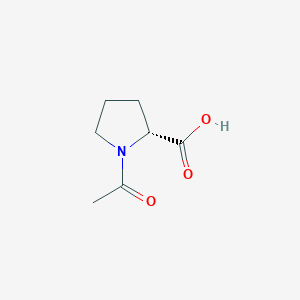

N-acetyl-D-proline is an organic compound belonging to the class of proline derivatives. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the proline molecule. This compound is known for its stability and solubility in various solvents, making it a valuable substance in both research and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: N-acetyl-D-proline can be synthesized through the acetylation of D-proline. The reaction typically involves the use of acetic anhydride as the acetylating agent in an aqueous solution. The reaction is conducted at elevated temperatures, usually between 50°C to 70°C, to ensure efficient acetylation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of acetic anhydride and D-proline in large reactors, with careful control of temperature and reaction time to maximize yield and purity. The resulting product is then purified through crystallization and drying processes .

化学反応の分析

Types of Reactions: N-acetyl-D-proline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to D-proline.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Regeneration of D-proline.

Substitution: Formation of various substituted proline derivatives.

科学的研究の応用

Skin Permeation Enhancement

2.1 Enhancing Drug Delivery

N-acetyl-D-proline has been evaluated as a skin permeation enhancer for various drugs. A study demonstrated that proline derivatives significantly improved the skin permeability of model drugs like theophylline and diclofenac. The mechanism involves interaction with the skin barrier lipids, which alters their structure without extracting them, thus enhancing drug absorption while maintaining low toxicity levels . This property positions this compound as a promising candidate in transdermal drug delivery systems.

Biochemical Research

3.1 Role in Inflammation and Tissue Repair

This compound may play a role in inflammatory processes and tissue repair mechanisms. Related compounds have been implicated in modulating inflammatory responses and promoting healing in various tissues. For example, N-acetyl-seryl-aspartyl-lysyl-proline has shown protective effects against inflammation in experimental colitis models by inhibiting pro-inflammatory factors . While direct evidence for this compound's role in inflammation is still emerging, its structural characteristics suggest it could have similar effects.

Comparative Data Table

作用機序

The mechanism of action of N-acetyl-D-proline involves its interaction with specific enzymes and receptors in the body. It can act as an inhibitor or modulator of enzyme activities, affecting various biochemical pathways. For example, it can inhibit angiotensin-converting enzyme, which plays a role in blood pressure regulation .

類似化合物との比較

N-acetyl-L-proline: Similar in structure but differs in the stereochemistry of the proline moiety.

N-acetyl-L-methionine: Another acetylated amino acid with different functional properties.

N-acetyl-L-cysteine: Known for its antioxidant properties .

Uniqueness: N-acetyl-D-proline is unique due to its specific stereochemistry, which influences its interaction with biological molecules and its stability under various conditions. This makes it particularly valuable in research focused on stereospecific interactions and reactions .

生物活性

N-acetyl-D-proline is an N-acyl derivative of proline, a naturally occurring amino acid. This compound has garnered attention for its potential biological activities, particularly in the context of metabolic processes and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

This compound is characterized by the following chemical properties:

- Chemical Formula : CHNO

- Molecular Weight : 157.17 g/mol

- IUPAC Name : (2R)-1-acetylpyrrolidine-2-carboxylic acid

- Classification : N-acyl-alpha amino acid

The compound is primarily produced in yeast, specifically Saccharomyces cerevisiae, and is classified under organic compounds known as n-acyl-alpha amino acids .

1. Metabolic Role

This compound plays a crucial role in proline metabolism. Proline is essential for various physiological functions, including protein synthesis and cellular signaling. In yeast, this compound acts as a metabolite that supports growth under specific nutritional conditions .

2. Anti-inflammatory Effects

Recent studies highlight the anti-inflammatory properties of this compound. It has been shown to modulate inflammatory responses, particularly in lung diseases characterized by neutrophilic inflammation. For instance, N-acetylated proline-glycine-proline (N-ac-PGP), a related compound, has demonstrated chemotactic effects on human neutrophils via G protein-coupled receptors, suggesting that this compound may have similar mechanisms .

Table 1: Summary of Key Studies on this compound

| Study | Findings | Methodology |

|---|---|---|

| Reilly et al. (2009) | Demonstrated that N-ac-PGP induced neutrophil influx in mice models of lung inflammation | Intratracheal administration in mouse models |

| Gaggar et al. (2008) | Investigated the role of collagen fragments in chronic obstructive pulmonary disease (COPD) | Analysis of airway exposure effects |

| Kumar and Yin (2018) | Reviewed the protective effects of AcSDKP (related peptide) on inflammation and fibrosis | Literature review and meta-analysis |

3. Potential Therapeutic Applications

The anti-inflammatory properties of this compound suggest potential therapeutic applications in treating conditions like COPD and other inflammatory diseases. The modulation of neutrophil activity presents a promising avenue for developing new treatments aimed at reducing tissue damage caused by chronic inflammation .

Case Study 1: Neutrophilic Inflammation in Lung Diseases

In a controlled study involving mice, researchers administered N-ac-PGP to assess its impact on neutrophilic inflammation. The results indicated a significant increase in neutrophil recruitment to the airways, leading to enhanced understanding of how this compound could influence inflammatory processes in lung diseases such as asthma and COPD .

Case Study 2: Proline Metabolism in Trypanosomes

Another study explored the metabolism of proline in Trypanosoma brucei, which relies heavily on proline as a carbon source during its lifecycle. The findings underscored the importance of proline metabolism not only for the parasite's survival but also suggested that derivatives like this compound could play roles in metabolic regulation within host organisms .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling N-acetyl-D-proline in laboratory settings?

Researchers must use appropriate engineering controls (e.g., fume hoods) to minimize dust formation and inhalation risks. Personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is mandatory. Storage should prioritize airtight containers in dry, ventilated areas. Emergency procedures for accidental exposure include rinsing affected skin/eyes with water and seeking medical evaluation if symptoms persist .

Q. How can this compound be quantified in biological samples using chromatography?

High-performance liquid chromatography (HPLC) or gas chromatography (GC) paired with mass spectrometry (MS) is recommended. For example, this compound has been employed as an internal standard (IS) at 100 μM concentrations to assess recovery rates in plant metabolite studies. Method validation should include calibration curves, limit of detection (LOD), and intra-day/inter-day precision tests. Data must be statistically analyzed to ensure reproducibility .

Q. What synthetic routes yield high-purity this compound?

Acetylation of D-proline using acetic anhydride or acetyl chloride under controlled pH (neutral to slightly basic) is a common approach. Purification via recrystallization or column chromatography ensures enantiomeric purity. Reaction progress should be monitored using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) .

Q. How can researchers detect this compound in plant stress studies?

Combine freeze-dried tissue extraction with isotope dilution assays. Add this compound as an IS during homogenization to correct for matrix effects. Use tandem MS to distinguish it from structural analogs like proline or betaines. Report recovery rates and ensure alignment with NIH guidelines for experimental transparency .

Advanced Research Questions

Q. What crystallographic techniques resolve this compound’s interactions with serum amyloid P component (SAP)?

X-ray diffraction (XRD) at resolutions ≤1.8 Å reveals binding affinities and conformational changes in SAP complexes. Data collection should include refinement statistics (e.g., R-factor, RMSD) and comparative analysis with L-enantiomers. Crystallization conditions (pH, temperature) must be rigorously optimized to avoid artifacts .

Q. How do enantiomeric differences (D vs. L forms) affect N-acetyl-proline’s biochemical activity?

Conduct competitive binding assays using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For instance, this compound exhibits distinct hydrogen-bonding patterns in SAP complexes compared to the L-form, as shown in XRD datasets. Statistical analysis of binding constants (Kd) should address chiral selectivity .

Q. What experimental designs validate this compound as an internal standard in metabolite recovery studies?

Use spiked recovery experiments with varying concentrations (e.g., 50–200 μM) in biological matrices. Calculate percent recovery and relative standard deviation (RSD) to evaluate consistency. Cross-validate results with orthogonal methods like stable isotope labeling. Document all deviations from established protocols to enhance reproducibility .

Q. How can contradictions in stability data for this compound under oxidative conditions be resolved?

Apply kinetic modeling to assess degradation rates under controlled temperatures and oxidant concentrations (e.g., H2O2). Use Arrhenius plots to predict shelf-life. Pair these with NMR or HPLC-MS to identify degradation byproducts. Conflicting data may arise from impurities or inadequate storage conditions, necessitating batch-specific validation .

Q. What computational parameters model this compound’s solvation dynamics in aqueous environments?

Molecular dynamics (MD) simulations should incorporate explicit water molecules and force fields (e.g., AMBER or CHARMM). Analyze radial distribution functions (RDFs) to characterize hydrogen-bonding networks. Compare results with experimental data from neutron scattering or dielectric spectroscopy to refine computational accuracy .

特性

IUPAC Name |

(2R)-1-acetylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSLDIYJOSUSW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352112 | |

| Record name | N-acetyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59785-68-1 | |

| Record name | N-acetyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-acetylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。